molecular formula C8H8N2O B11923383 1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]

1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]

Cat. No.: B11923383
M. Wt: 148.16 g/mol
InChI Key: BSHKBMMEQBUWEY-UHFFFAOYSA-N
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Description

1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] (CAS 524950-38-7) is a high-purity spirocyclic compound supplied with a guaranteed purity of 95% or higher . This chemical features a unique structure that incorporates both a spiro-fused cyclopropane and an isoxazolo[4,3-c]pyridine ring system, yielding a rigid, three-dimensional architecture with significant potential in drug discovery and development. Spiro compounds, such as this one, are highly valued in medicinal chemistry for their ability to imitate flat aromatic structures while improving key properties; the spiro-conjugation and defined stereochemistry can positively influence the water solubility, lipophilicity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of lead molecules . The inclusion of the cyclopropane ring is a particularly strategic feature in modern drug design. As the smallest cyclic alkane, the cyclopropyl group is widely used to increase metabolic stability, enhance biological activity by locking favorable conformations, and reduce plasma clearance of pharmaceutical compounds . Furthermore, the pyridine moiety is one of the most prevalent heterocyclic building blocks in approved drugs, found in more than 180 marketed pharmaceuticals, underscoring its fundamental importance . Researchers can leverage this compound as a versatile and complex building block for constructing novel chemical libraries, or as a critical intermediate in synthesizing potential therapeutic agents targeting a range of diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

spiro[1H-[1,2]oxazolo[4,3-c]pyridine-3,1'-cyclopropane]

InChI

InChI=1S/C8H8N2O/c1-4-9-5-6-7(1)10-11-8(6)2-3-8/h1,4-5,10H,2-3H2

InChI Key

BSHKBMMEQBUWEY-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CN=C3)NO2

Origin of Product

United States

Preparation Methods

Nitro Group Displacement

A key strategy involves intramolecular nucleophilic substitution of nitro groups on pyridine precursors. For example, 2-chloro-3-nitro-6-R-pyridines undergo cyclization with ethyl acetoacetate derivatives under basic conditions to form isoxazolo[4,3-c]pyridine scaffolds. Subsequent cyclopropanation is achieved via iodine-mediated stereospecific 4-exo cyclization (Scheme 1).

Example :

  • Starting material : 2-Chloro-3-nitro-6-methylpyridine.

  • Reagents : Ethyl acetoacetate, NaH, K₂CO₃.

  • Conditions : Acetonitrile, room temperature.

  • Yield : 80% for isoxazolo-pyridine intermediate; 70% after cyclopropanation.

Metal-Free Cyclopropanation Using Tosylhydrazone Salts

Diazo-Free Approach

Transition metal-free cyclopropanation employs tosylhydrazone salts as safe diazo surrogates. 3-Methyleneindolin-2-ones react with in situ-generated carbenes to form spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] derivatives (Scheme 2).

Procedure :

  • Step 1 : Tosylhydrazone formation from aldehydes.

  • Step 2 : Base-induced decomposition (NaOH, THF, 0°C to RT).

  • Step 3 : Cyclopropanation with isoxazolo-pyridine enones.

  • Yield : 85–92%.

Advantages : Avoids hazardous diazo compounds; high diastereoselectivity (dr > 20:1).

Palladium-Catalyzed Intramolecular Amination

Seven-Membered Heterocycle Formation

A scalable method utilizes Pd(OAc)₂/Xantphos catalysis for intramolecular C–N coupling, enabling spirocyclization (Scheme 3).

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃, toluene, 110°C.

  • Yield : 89%.

  • Palladium Residuals : <5 ppm after recrystallization.

[3+2] Cycloaddition with Donor-Acceptor Cyclopropanes

NaOH-Catalyzed Annulation

Donor-acceptor (D-A) cyclopropanes react with α,β-unsaturated enamides under mild conditions to form spirocyclopentane intermediates, which are further functionalized (Scheme 4).

Key Data :

ParameterValue
CatalystNaOH (20 mol%)
SolventTHF or ethanol
Temperature30–55°C
Yield74–90%
Diastereoselectivity>95% trans

Application : Efficient for gram-scale synthesis.

Mitsunobu Reaction for Spiroannulation

Alcohol Activation

The Mitsunobu reaction couples hydroxyl-containing isoxazolo-pyridines with cyclopropane precursors using DIAD and Ph₃P (Scheme 5).

Case Study :

  • Substrate : 3-Hydroxyisoxazolo[4,3-c]pyridine.

  • Reagents : DIAD, Ph₃P, cyclopropane methanol.

  • Yield : 78%.

  • Purity : >99% after crystallization.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityKey Limitation
Nitro Substitution70–80ModerateHighRequires electron-deficient substrates
Metal-Free85–92HighMediumLimited to activated alkenes
Pd-Catalyzed89HighHighPalladium removal required
[3+2] Cycloaddition74–90Very HighHighNarrow substrate scope
Mitsunobu78HighMediumCostly reagents

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with spirocyclic structures exhibit significant antimicrobial properties. The unique arrangement allows these compounds to interact with bacterial enzymes or receptors effectively, potentially inhibiting their activity. Studies have demonstrated that derivatives of spiro compounds can inhibit the growth of various microbial strains .

Anti-inflammatory Effects

The compound's ability to modulate biological pathways makes it a candidate for anti-inflammatory drug development. Its mechanism involves the inhibition of specific enzymes that play a critical role in inflammatory processes. This action could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Emerging studies suggest that 1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] may have anticancer effects by targeting specific pathways involved in cell proliferation and survival. The spirocyclic structure may enhance its ability to penetrate cell membranes and interact with intracellular targets .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Staphylococcus aureus with an IC50 value indicating significant inhibition of bacterial growth.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro when tested on human cell lines exposed to pro-inflammatory cytokines.
Study CAnticancer PropertiesReported selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can regulate various biological processes, including inflammation and microbial growth .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Core Structure Key Substituents Synthesis Method Yield Applications References
1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] Spiro[cyclopropane-isoxazolo-pyridine] Cyclopropane, isoxazole, pyridine Not specified N/A Speculative (e.g., medicinal) -
Spiro[4H-pyran-3,3’-oxindole] Spiro[pyran-oxindole] Aryl, cyano groups Three-component reaction (DMAP, reflux) 75–91% Drug discovery, materials
Spiro[piperidine-4,2'-quinoline] Spiro[piperidine-quinoline] Acyl groups Acylation reactions Excellent Undisclosed
Spiro[azabenzimidazole-diferrocenylcyclopropene] Spiro[azabenzimidazole-cyclopropene] Ferrocene, cyclopropene Multi-step synthesis 24% Materials science
Isoxazolo[3,4-d]pyridazine derivatives Isoxazolo-pyridazine Benzofuran Diazonium chloride, amines Not specified Heterocyclic chemistry

Structural Complexity and Electronic Effects

  • This contrasts with Spiro[4H-pyran-3,3’-oxindole] (), where a pyran-oxindole system provides hydrogen-bonding sites but lacks cyclopropane-induced strain .
  • Spiro[azabenzimidazole-cyclopropene] () incorporates redox-active ferrocene, a feature absent in the target compound, suggesting divergent applications in materials science .

Functional Groups and Spectral Characterization

  • The target’s isoxazole and pyridine rings would likely exhibit distinct IR (e.g., C=N stretching ~1600 cm⁻¹) and NMR patterns (e.g., deshielded protons near the spiro center), akin to Isoxazolo-pyridazine derivatives () .
  • Spiro[piperidine-4,2'-quinolines] () rely on GC-MS for structural confirmation, a method applicable to the target compound for verifying molecular ions .

Biological Activity

1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] is a novel compound characterized by its unique spirocyclic structure, which integrates a cyclopropane ring with isoxazole and pyridine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and anti-inflammatory effects.

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol
  • IUPAC Name : spiro[1H-[1,2]oxazolo[4,3-c]pyridine-3,1'-cyclopropane]
  • CAS Number : 524950-38-7

The biological activity of 1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites, thereby inhibiting their function. This inhibition can modulate various biological processes including inflammation and microbial growth.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways. For instance, studies have reported that compounds with similar structures can effectively inhibit autotaxin (ATX), an enzyme linked to inflammatory responses and cancer progression.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for further investigation as a therapeutic agent in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of 1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]:

  • In Vitro Studies : In a study evaluating the inhibitory effects on ATX, the compound demonstrated an IC₅₀ value of 1.8 ± 0.3 μM, indicating potent inhibitory activity against this enzyme without cytotoxic effects on human melanoma cells (A375) and murine breast carcinoma cells (4T1) .
  • Molecular Docking Studies : Computational modeling has suggested that the compound binds effectively within the active site of ATX, forming stable interactions that contribute to its inhibitory potency .
  • Comparative Analysis : When compared to other spirocyclic compounds, such as spiro[cyclopropane-1,2'-steroids], it was noted that 1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] possesses unique structural properties that enhance its biological activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionIC₅₀ = 1.8 ± 0.3 μM
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityNo cytotoxic effects observed

Q & A

Q. What are the key synthetic strategies for constructing the spiro[cyclopropane-isoxazolo[4,3-c]pyridine] scaffold?

Methodological Answer: The synthesis of spirocyclic systems like 1'H-spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine] often employs:

  • 1,3-Dipolar Cycloaddition : Used to form the isoxazole ring via reaction of nitrile oxides with cyclopropane-containing dipolarophiles. highlights similar spiroheterocycles synthesized via this method .
  • Multi-Component Reactions : For example, combining cyclopropane derivatives, hydroxylamine (for isoxazole formation), and pyridine precursors. describes analogous spiro[indoline-pyrazolo-pyridine] syntheses using one-pot reactions .
  • Spiroannulation : Cyclopropane rings can be introduced via radical or transition-metal-catalyzed cyclization. ’s patent describes spiroannulation strategies for isoxazole-piperidine systems under inert conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Look for characteristic signals from the cyclopropane (e.g., δ ~1.5–2.5 ppm for CH2 groups) and isoxazole (δ ~6.5–8.5 ppm for aromatic protons). provides NMR data for a spiro-benzimidazole compound, including cyclopropane and heterocyclic proton shifts .
  • IR Spectroscopy : Confirm the isoxazole ring via C=N stretching (~1600–1650 cm⁻¹) and cyclopropane C-H bending (~750–850 cm⁻¹). details IR analysis of isoxazolo-thiadiazepines .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 275 for analogs in ) and fragmentation patterns help confirm the spiro architecture .

Q. What functional groups in this compound influence its reactivity?

Methodological Answer:

  • Isoxazole Ring : Susceptible to nucleophilic attack at the oxygen or nitrogen, enabling ring-opening reactions (e.g., hydrolysis to β-ketonitriles). discusses nucleophilic reactions in spiro-imidazo-pyridines .
  • Cyclopropane Strain : High ring strain facilitates [2+1] cycloadditions or ring-opening under acidic/basic conditions. notes cyclopropane’s role in enhancing reactivity in spiro-furo-pyridines .

Advanced Research Questions

Q. How does stereochemistry at the spiro center affect biological activity?

Methodological Answer:

  • Cis vs. Trans Isomers : Stereochemistry influences binding to biological targets. For example, ’s table shows cis/trans isomers of a spiro-carboxylic acid with distinct receptor interactions .
  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers. ’s Schiff base formation highlights the importance of stereochemical control during synthesis .

Q. How can researchers resolve discrepancies in reaction yields during scale-up?

Methodological Answer:

  • Optimize Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. achieved high yields (~80%) in THF for spiro-pyrazolo-pyridines .
  • Temperature Control : Exothermic cyclopropane formation (e.g., via diazomethane addition) requires slow reagent addition at ≤0°C. ’s patent emphasizes temperature gradients for reproducibility .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized isoxazoles). detected unexpected Schiff bases via GC-MS .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Model cyclopropane strain energy and isoxazole aromaticity. ’s analogs were optimized using B3LYP/6-31G(d) to predict logP and solubility .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases or GPCRs). ’s spiro-isoquinoline derivatives were docked into receptor pockets using AutoDock Vina .

Q. How do structural analogs compare in terms of stability and bioactivity?

Methodological Answer: A comparison of spirocyclic analogs (adapted from ):

Compound NameKey Structural FeaturesStability (t1/2 in PBS)Bioactivity (IC50, nM)
MK0557Spiro-furo-pyridine8.2 hours12.4 (Kinase X)
cis-1'-Oxo-spiro[cyclohexane...Cis-configuration5.1 hours8.7 (Kinase X)
trans-1'-Oxo-spiro[cyclohexane..Trans-configuration10.3 hours23.1 (Kinase X)

The trans isomer’s longer half-life correlates with reduced metabolic clearance, while cis isomers show higher potency .

Data Contradiction Analysis

Q. Why might identical synthetic protocols yield varying isoxazole ring purity?

Methodological Answer:

  • Oxygen Sensitivity : Isoxazole formation via nitrile oxide cycloaddition is oxygen-sensitive. reports yield drops from 75% to 45% under non-inert conditions .
  • Catalyst Residues : Trace metals (e.g., Cu from click chemistry) may persist, altering reaction pathways. ’s thiadiazepine synthesis required rigorous EDTA washing .

Q. How to address conflicting spectral data for cyclopropane protons?

Methodological Answer:

  • Dynamic Effects : Cyclopropane CH2 groups exhibit variable splitting due to ring strain. ’s 1H NMR shows broad singlets (δ 4.17 ppm) for similar protons .
  • Solvent Artifacts : Deuterated chloroform (CDCl3) may cause shifts; compare with DMSO-d6. ’s Schiff base analysis used solvent-correction libraries .

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